N-(dimethylaminomethylidene)benzenecarbothioamide
Description
This compound is known for its versatility and has been utilized in various fields such as chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(dimethylaminomethylidene)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFQVWXZMGZRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(dimethylaminomethylidene)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Oxidation Reactions
The thioamide group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. Hydrogen peroxide (H₂O₂) in acetic acid at 60°C converts the C=S bond to C=O derivatives with 65-78% yields .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 6 hr | Benzenecarboxamide derivative | 72% |
| mCPBA | DCM, 0°C→RT, 2 hr | Sulfoxide | 68% |
Alkylation/Acylation
The exocyclic nitrogen participates in nucleophilic substitution reactions. Methyl iodide in DMF at 80°C achieves N-methylation (Table 2) :
| Substrate | Reagent | Time | Product | Yield |
|---|---|---|---|---|
| Parent compound | CH₃I | 4 hr | N-methylated derivative | 58% |
| AcCl | 3 hr | Acetylated product | 63% |
Mechanistic studies show base-mediated deprotonation of the NH group precedes alkylation .
Cross-Coupling Reactions
Cu-catalyzed C–H activation enables coupling with alkenes/alkynes (Fig. 1) :
textR1–C≡C–R2 + Substrate → R1–C=C–R2–S–C6H4–N(CH3)2
Key parameters:
Radical Thiocarbamation
Under Fe catalysis (FeCl₃·6H₂O, 5 mol%), the compound reacts with elemental sulfur in DMF through a radical pathway :
-
Initiation : Fe³⁺ generates Me₂N–C(=S)- from substrate
-
Propagation : Radical addition to alkenes
-
Termination : H-abstraction forms final product
| Entry | Alkene | Yield |
|---|---|---|
| 1 | Styrene | 68% |
| 2 | 1-Hexene | 54% |
Biological Activity Modulation
Structure-activity relationship (SAR) studies reveal:
-
Anticancer activity : IC₅₀ = 2.91 μM against HCT116 (p53-null) via AKT pathway inhibition
-
Antimicrobial effects : MIC = 12.5 μg/mL vs. S. aureus through membrane disruption
Critical structural features:
-
Thioamide group enhances H-bonding with targets
-
Dimethylamino moiety improves solubility and bioavailability
This comprehensive analysis synthesizes data from catalytic studies , synthetic methodologies , and biological evaluations . Further research should explore asymmetric catalysis applications and in vivo pharmacokinetics.
Scientific Research Applications
N-(dimethylaminomethylidene)benzenecarbothioamide is a compound of interest in various fields of scientific research, particularly in medicinal chemistry and materials science. This article presents a comprehensive overview of its applications, supported by detailed data tables and relevant case studies.
General Information
- IUPAC Name : this compound
- Molecular Formula : C10H12N2S
- Molecular Weight : 196.28 g/mol
Structural Characteristics
The compound features a thioamide functional group, which is important for its reactivity and interactions with biological systems. The presence of the dimethylamino group enhances its solubility and potential biological activity.
Medicinal Chemistry
This compound has been explored for its potential pharmacological properties, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. A study evaluating Minimum Inhibitory Concentration (MIC) values showed promising results:
| Compound | MIC (μg/mL) |
|---|---|
| This compound | 5-20 |
| Control (Standard Antibiotic) | 1-10 |
These results suggest that structural modifications can enhance antimicrobial efficacy.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.3 |
These findings indicate the compound's potential as a lead structure for developing new anticancer agents.
Materials Science
The compound's unique chemical structure allows it to be used in synthesizing novel materials, particularly in polymer chemistry.
Polymerization Studies
This compound has been utilized as a monomer in the synthesis of thiourea-based polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.
| Property | Value |
|---|---|
| Thermal Decomposition Temp | 300 °C |
| Tensile Strength | 50 MPa |
This application highlights its versatility beyond biological systems, indicating potential uses in coatings and composite materials.
Analytical Chemistry
The compound serves as a reagent in analytical methods for detecting metal ions due to its ability to form stable complexes.
Complexation Studies
Research has shown that this compound can form complexes with transition metals, which can be quantitatively analyzed using spectrophotometry.
| Metal Ion | Stability Constant (log K) |
|---|---|
| Cu(II) | 4.5 |
| Ni(II) | 3.8 |
These properties make it a useful tool for environmental monitoring and analytical applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Polymer Development
In a recent publication in Polymer Science, researchers synthesized a series of thiourea-based polymers using this compound as a key monomer. The resulting materials demonstrated superior mechanical properties, making them suitable for applications in high-performance coatings.
Mechanism of Action
The mechanism of action of N-(dimethylaminomethylidene)benzenecarbothioamide involves its interaction with molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(dimethylaminomethylidene)benzenecarbothioamide can be compared with other similar compounds, such as N,N-dimethylenamino ketones . These compounds share some structural similarities but differ in their reactivity and applications . The unique properties of this compound make it particularly valuable for specific research and industrial applications .
List of Similar Compounds:Biological Activity
N-(dimethylaminomethylidene)benzenecarbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of dimethylaminomethylidene with benzenecarbothioamide. The general synthetic route can be summarized as follows:
- Reagents : Dimethylamine, carbon disulfide, and a suitable solvent (e.g., DMF).
- Reaction Conditions : The reaction is usually carried out under reflux conditions to facilitate the formation of the thioamide linkage.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole-based compounds have shown potent inhibition against various cancer cell lines, including:
- NCI-H522 (non-small cell lung cancer)
- HT29 (colon cancer)
- MCF7 (breast cancer)
Table 1 summarizes the IC50 values for selected compounds derived from similar scaffolds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | NCI-H522 | 0.06 |
| Compound 2 | MCF7 | 0.1 |
| Compound 3 | HT29 | 2.5 |
These results indicate that modifications to the thiazole scaffold can enhance biological activity, suggesting a promising avenue for further research in anticancer drug development .
Antiviral Activity
This compound has also been evaluated for antiviral properties. In particular, compounds derived from this structure have shown effectiveness against viruses such as Tobacco Mosaic Virus (TMV). The mechanism of action is believed to involve the inhibition of viral replication through interference with viral proteins .
Case Study 1: Structure-Activity Relationship Analysis
A detailed SAR analysis was conducted on various derivatives of benzenecarbothioamide compounds, focusing on their interaction with specific biological targets. The study highlighted how modifications in substituents influenced potency and selectivity against cancer cell lines. For example, introducing halogen groups at specific positions on the aromatic ring significantly improved activity against certain cancer types .
Case Study 2: Antioxidant Properties
In addition to anticancer and antiviral activities, this compound and its derivatives have been screened for antioxidant properties. Research indicated that certain analogs exhibited strong free radical scavenging abilities, which could be beneficial in mitigating oxidative stress-related diseases . The antioxidant activity was assessed using various assays, including DPPH and ABTS methods.
Q & A
Basic: What are the recommended synthetic routes for N-(dimethylaminomethylidene)benzenecarbothioamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via thionation of the corresponding benzamide using reagents like Lawesson’s reagent or phosphorus pentasulfide. Reaction optimization involves controlling temperature (typically 80–120°C) and solvent polarity (e.g., toluene or THF). Computational methods, such as density functional theory (DFT), can predict favorable reaction pathways and transition states to optimize yields . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients, followed by recrystallization in ethanol.
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Spectroscopy:
- 1H/13C NMR : Assign peaks for the dimethylaminomethylidene group (δ ~2.8–3.2 ppm for N(CH3)2) and thiocarbonyl (δ ~200–210 ppm in 13C).
- HRMS : Confirm molecular ion [M+H]+ at m/z 213.30 (C13H11NS).
- X-ray Diffraction (XRD): Resolves tautomeric forms (e.g., thione vs. thiol) via bond-length analysis (C=S ~1.65 Å) .
- FT-IR : Identify ν(C=S) absorption at ~1200–1250 cm⁻¹.
Advanced: How can researchers resolve contradictions in spectroscopic data arising from tautomerism or solvent effects?
Methodological Answer:
Contradictions often stem from tautomeric equilibria (e.g., thione ↔ thiol) or solvent polarity effects. Strategies include:
- Variable-temperature NMR : Monitor peak splitting to detect tautomerization dynamics.
- Solvent Screening : Compare spectra in polar (DMSO) vs. nonpolar (CDCl3) solvents to assess hydrogen bonding’s role.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and validate experimental data .
Advanced: What mechanistic insights have DFT studies provided for reactions involving this compound?
Methodological Answer:
DFT studies on analogous thioamides reveal:
- Nucleophilic Attack : The thiocarbonyl group acts as an electrophilic site, facilitating cyclization or substitution reactions.
- Transition States : Activation energies for thioamide → thiolactam conversions are lower in polar solvents (~25–30 kcal/mol) .
- Stereoelectronic Effects : Electron-withdrawing substituents on the benzene ring stabilize the thione form, altering reactivity.
Advanced: How can this compound be applied in designing bioactive molecules, and what assays validate its efficacy?
Methodological Answer:
- Cytotoxicity Screening : Test against cancer cell lines (e.g., A549 lung carcinoma) using MTT assays. Dose-response curves (e.g., IC50 values) quantify potency .
- Mechanistic Probes : Use fluorescence polarization to assess binding to targets like tubulin or kinases.
- Molecular Docking : Simulate interactions with protein active sites (e.g., AutoDock Vina) to guide structural modifications .
Advanced: How does the compound participate in cross-coupling reactions, and what catalytic systems are effective?
Methodological Answer:
The thiocarbonyl group enables:
- Suzuki-Miyaura Coupling : Use Pd(PPh3)4 (2–5 mol%) with aryl boronic acids in DMF/H2O (80°C).
- C-S Bond Formation : Copper(I)-catalyzed coupling with thiols (e.g., CuI/1,10-phenanthroline) yields biaryl sulfides.
- Mechanistic Role : The thioamide acts as a directing group, enhancing regioselectivity in C-H activation .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation.
- Solvent Compatibility : Avoid DMSO if prolonged storage is required; use anhydrous THF or acetonitrile.
- Decomposition Signs : Yellow discoloration or precipitate formation indicates degradation; repurify via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
